molecular formula C16H14N2O5 B5598548 N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B5598548
M. Wt: 314.29 g/mol
InChI Key: ALJJEAXKNBHDFT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that features both acetyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-acetylphenylamine with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst like FeBr₃.

Major Products

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action for compounds like N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide often involves interactions with specific molecular targets such as enzymes or receptors. The acetyl and nitro groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-nitrophenoxy)ethanamide
  • N-(4-acetylphenyl)-2-(4-nitrophenoxy)propionamide

Uniqueness

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-11(19)12-2-4-13(5-3-12)17-16(20)10-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJJEAXKNBHDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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